Cas no 1218790-47-6 (4-(t-Butyl)iminomethylphenylboronic Acid Pinacol Ester)

4-(t-Butyl)iminomethylphenylboronic Acid Pinacol Ester 化学的及び物理的性質
名前と識別子
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- 4-(t-Butyl)iminomethyl phenyl-boronic acid pinacol ester
- N-tert-butyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanimine
- 4-(tert-ButyliMinoMethyl)benzeneboronic acid pinacol ester
- 4-(t-Butyl)iminomethylphenylboronic Acid Pinacol Ester
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- MDL: MFCD11113039
- インチ: 1S/C17H26BNO2/c1-15(2,3)19-12-13-8-10-14(11-9-13)18-20-16(4,5)17(6,7)21-18/h8-12H,1-7H3/b19-12+
- InChIKey: AEUHECHOAUPUBY-XDHOZWIPSA-N
- ほほえんだ: O1B(C2C=CC(/C=N/C(C)(C)C)=CC=2)OC(C)(C)C1(C)C
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 3
4-(t-Butyl)iminomethylphenylboronic Acid Pinacol Ester セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- ちょぞうじょうけん:Store at room temperature
4-(t-Butyl)iminomethylphenylboronic Acid Pinacol Ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | AS-2346-5MG |
4-(t-Butyl)iminomethyl phenyl boronic acid pinacol ester |
1218790-47-6 | >95% | 5mg |
£46.00 | 2025-02-08 | |
Key Organics Ltd | AS-2346-1MG |
4-(t-Butyl)iminomethyl phenyl boronic acid pinacol ester |
1218790-47-6 | >95% | 1mg |
£37.00 | 2025-02-08 | |
abcr | AB255988-25 g |
4-(tert-Butyliminomethyl)benzeneboronic acid pinacol ester; . |
1218790-47-6 | 25g |
€556.50 | 2023-04-27 | ||
Chemenu | CM206006-5g |
2-Methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylidene)propan-2-amine |
1218790-47-6 | 95% | 5g |
$178 | 2023-02-03 | |
TRC | B701513-100mg |
4-(t-Butyl)iminomethylphenylboronic Acid Pinacol Ester |
1218790-47-6 | 100mg |
$ 65.00 | 2022-06-06 | ||
Key Organics Ltd | AS-2346-1G |
4-(t-Butyl)iminomethyl phenyl boronic acid pinacol ester |
1218790-47-6 | >95% | 1g |
£29.00 | 2025-02-08 | |
Key Organics Ltd | AS-2346-20MG |
4-(t-Butyl)iminomethyl phenyl boronic acid pinacol ester |
1218790-47-6 | >95% | 0mg |
£76.00 | 2023-04-18 | |
Key Organics Ltd | AS-2346-25G |
4-(t-Butyl)iminomethyl phenyl boronic acid pinacol ester |
1218790-47-6 | >95% | 25g |
£312.00 | 2025-02-08 | |
abcr | AB255988-1 g |
4-(tert-Butyliminomethyl)benzeneboronic acid pinacol ester; . |
1218790-47-6 | 1g |
€88.20 | 2023-04-27 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-299337-1 g |
4-(tert-Butyliminomethyl)benzeneboronic acid pinacol ester, |
1218790-47-6 | 1g |
¥444.00 | 2023-07-11 |
4-(t-Butyl)iminomethylphenylboronic Acid Pinacol Ester 関連文献
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1. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
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Zhifu Liu,Lichao Wang,Zhe Zhao J. Mater. Chem. A, 2016,4, 13155-13165
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Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
4-(t-Butyl)iminomethylphenylboronic Acid Pinacol Esterに関する追加情報
4-(t-Butyl)iminomethylphenylboronic Acid Pinacol Ester: A Comprehensive Overview
The compound with CAS No. 1218790-47-6, known as 4-(t-Butyl)iminomethylphenylboronic Acid Pinacol Ester, is a highly specialized chemical entity that has garnered significant attention in the fields of organic synthesis, materials science, and drug discovery. This compound is a derivative of phenylboronic acid, modified with a t-butyl group and a pinacol ester moiety, which imparts unique chemical properties and reactivity. The t-butyl group serves as a bulky substituent, influencing the steric environment of the molecule, while the pinacol ester provides stability and facilitates certain types of chemical transformations.
Recent advancements in organoboron chemistry have highlighted the importance of phenylboronic acids and their derivatives as key intermediates in cross-coupling reactions, particularly in the Suzuki-Miyaura coupling. The Suzuki-Miyaura coupling is a widely used reaction in organic synthesis, enabling the formation of carbon-carbon bonds between boronic acids and aryl halides under palladium catalysis. The presence of the t-butyl group in 4-(t-Butyl)iminomethylphenylboronic Acid Pinacol Ester enhances its reactivity in such reactions by providing steric hindrance, which can influence regioselectivity and reaction efficiency.
One of the most notable applications of this compound is in the synthesis of biologically active molecules. Researchers have employed 4-(t-Butyl)iminomethylphenylboronic Acid Pinacol Ester as a versatile building block for constructing complex aromatic systems with tailored functionalities. For instance, studies have demonstrated its utility in the construction of heterocyclic compounds, which are crucial components of many pharmaceutical agents. The ability to introduce diverse substituents at specific positions on the aromatic ring makes this compound an invaluable tool in drug design.
In addition to its role in medicinal chemistry, 4-(t-Butyl)iminomethylphenylboronic Acid Pinacol Ester has found applications in materials science. Its use as a precursor for functional polymers and advanced materials has been explored, particularly in the context of developing high-performance electronic devices. The combination of its electronic properties and ease of functionalization makes it a promising candidate for applications in organic electronics.
The synthesis of 4-(t-Butyl)iminomethylphenylboronic Acid Pinacol Ester typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. Key steps often include nucleophilic substitution reactions, esterification, and boronate formation. Recent studies have focused on optimizing these synthetic pathways to enhance efficiency and reduce environmental impact.
From an environmental standpoint, the development of sustainable synthetic methods for compounds like 4-(t-Butyl)iminomethylphenylboronic Acid Pinacol Ester is critical. Researchers are increasingly adopting green chemistry principles to minimize waste and reduce energy consumption during production. For example, catalytic processes that utilize recyclable catalysts or operate under mild conditions are being explored to improve the eco-friendliness of these syntheses.
In conclusion, 4-(t-Butyl)iminomethylphenylboronic Acid Pinacol Ester (CAS No. 1218790-47-6) stands out as a versatile and valuable compound with wide-ranging applications across multiple disciplines. Its unique chemical properties make it an essential tool for advancing research in organic synthesis, drug discovery, and materials science. As research continues to uncover new applications and optimize synthetic methods, this compound will undoubtedly play an even more significant role in shaping future innovations.
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